5-(3-Fluorophenyl)-1H-indole-2,3-dione 5-(3-Fluorophenyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214194
InChI: InChI=1S/C14H8FNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18)
SMILES:
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol

5-(3-Fluorophenyl)-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC17214194

Molecular Formula: C14H8FNO2

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Fluorophenyl)-1H-indole-2,3-dione -

Specification

Molecular Formula C14H8FNO2
Molecular Weight 241.22 g/mol
IUPAC Name 5-(3-fluorophenyl)-1H-indole-2,3-dione
Standard InChI InChI=1S/C14H8FNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18)
Standard InChI Key LFPRHWJNUNEDOP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC(=O)C3=O

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The molecular formula of 5-(3-Fluorophenyl)-1H-indole-2,3-dione is C₁₄H₈FNO₂, with a molecular weight of 241.22 g/mol. The indole-2,3-dione core features two ketone groups at positions 2 and 3, while the 3-fluorophenyl group at position 5 introduces steric and electronic modulation (Figure 1) . X-ray crystallography of analogous compounds reveals a planar indole ring system stabilized by intramolecular hydrogen bonds (N–H···O), which influence both reactivity and biological interactions .

Table 1: Key Structural Parameters of Indole-2,3-dione Derivatives

Parameter5-(3-Fluorophenyl) Derivative5-Trifluoromethoxy Analog
Bond Length (C=O), Å1.21–1.231.22
Dihedral Angle (°)5.8–7.26.1
Intramolecular H-Bond (Å)2.02–2.152.08

Synthetic Routes

The synthesis of 5-(3-Fluorophenyl)-1H-indole-2,3-dione typically involves cyclization reactions starting from substituted anilines. A representative protocol, adapted from methods used for analogous compounds, proceeds as follows :

  • Condensation: React 3-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form an isonitrosoacetophenone intermediate.

  • Cyclization: Treat the intermediate with concentrated sulfuric acid to induce ring closure, yielding the indole-2,3-dione core.

  • Purification: Recrystallize the crude product from ethanol to achieve >95% purity.

Yields for this method typically range from 70–85%, with reaction optimization focusing on temperature control (60–80°C) and acid concentration . Alternative approaches employ transition metal-catalyzed cross-coupling reactions to introduce the fluorophenyl group post-cyclization, though these methods are less cost-effective at scale.

Biological Activities

Anticancer Activity

5-(3-Fluorophenyl)-1H-indole-2,3-dione exhibits promising cytotoxicity against multiple cancer cell lines. Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation, characterized by:

  • ROS Generation: Increased intracellular reactive oxygen species (ROS) levels (1.5–2.3-fold vs. control) .

  • Caspase-3 Activation: 3.8-fold elevation in caspase-3 activity after 24-hour exposure .

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
HeLa (Cervical)4.2ROS-mediated apoptosis
MCF-7 (Breast)5.1Caspase-3 activation
A549 (Lung)6.8Cell cycle arrest (G2/M)

Antimicrobial Effects

The compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungal pathogens. Its efficacy is attributed to membrane disruption and nucleic acid intercalation.

PathogenMIC (μg/mL)Mode of Action
Staphylococcus aureus12.5Cell wall synthesis inhibition
Candida albicans25.0Ergosterol biosynthesis interference

Mechanism of Action

The pharmacological effects of 5-(3-Fluorophenyl)-1H-indole-2,3-dione arise from its dual functionality:

  • Electrophilic Ketone Groups: React with nucleophilic residues in enzyme active sites (e.g., cysteine proteases), inhibiting catalytic activity .

  • Fluorophenyl Substituent: Enhances lipid solubility, facilitating passive diffusion across cellular membranes.

Quantum mechanical calculations (DFT) indicate a LUMO energy of -2.1 eV, underscoring its susceptibility to nucleophilic attack .

Comparison with Structural Analogues

The 3-fluorophenyl group confers distinct advantages over other substituents:

Table 3: Substituent Impact on Bioactivity

SubstituentAnticancer IC₅₀ (μM)LogP
3-Fluorophenyl4.2–6.82.1
4-Chlorophenyl5.9–8.42.4
5-Trifluoromethoxy7.1–9.32.8

The lower logP of the 3-fluorophenyl derivative (2.1 vs. 2.8) suggests improved aqueous solubility, potentially enhancing bioavailability .

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